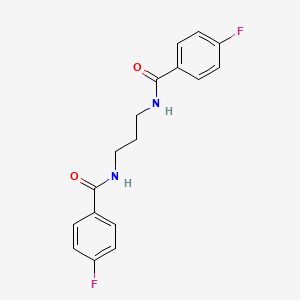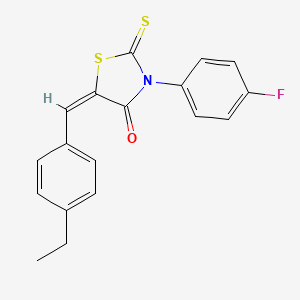![molecular formula C18H21N3O6S B4900104 pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate, also known as NPPB, is a chemical compound used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been extensively used in scientific research due to its ability to inhibit chloride channels. It has been shown to have a wide range of applications, including the study of ion transport, cell volume regulation, and membrane potential regulation. This compound has also been used to study the role of chloride channels in various physiological processes, such as muscle contraction, neuronal signaling, and epithelial transport.
Mechanism of Action
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting chloride channels, which are important for regulating the movement of ions across cell membranes. Chloride channels play a critical role in many physiological processes, including muscle contraction, neuronal signaling, and epithelial transport. By inhibiting chloride channels, this compound can disrupt these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the swelling of cells, regulate the movement of ions across cell membranes, and affect the activity of various enzymes and proteins. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate is its ability to selectively inhibit chloride channels. This allows researchers to study the role of chloride channels in various physiological processes without affecting other ion channels. However, this compound also has some limitations. It is a potent inhibitor of chloride channels, which can make it difficult to determine the specific effects of chloride channel inhibition. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate. One area of interest is the role of chloride channels in cancer progression. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine if it could be used as a potential cancer treatment. Another area of interest is the development of new compounds that can selectively inhibit specific types of chloride channels. This could lead to the development of more targeted therapies for diseases that involve chloride channel dysfunction. Finally, more research is needed to understand the long-term effects of this compound on cell function and overall health.
Synthesis Methods
The synthesis of pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenyl sulfonate with 3-nitrophenyl isocyanate in the presence of a base. The resulting product is then treated with pentyl chloroformate to form this compound. This synthesis method has been well-established and is commonly used in laboratories.
properties
IUPAC Name |
pentyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-2-3-4-12-27-18(22)19-14-8-10-17(11-9-14)28(25,26)20-15-6-5-7-16(13-15)21(23)24/h5-11,13,20H,2-4,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYZGNBSCKVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)


![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)
